molecular formula C18H17N3O4 B6424964 N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-2-ethoxybenzamide CAS No. 2034231-56-4

N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-2-ethoxybenzamide

Cat. No.: B6424964
CAS No.: 2034231-56-4
M. Wt: 339.3 g/mol
InChI Key: SILAOSRSWYFPBV-UHFFFAOYSA-N
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Description

N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-2-ethoxybenzamide is a synthetic compound featuring a pyrrolo[3,4-b]pyridine core with dual ketone functionalities at positions 5 and 6. The molecule is further functionalized with a 2-ethoxybenzamide group linked via an ethyl chain to the nitrogen at position 6 of the heterocyclic core.

Properties

IUPAC Name

N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-2-25-14-8-4-3-6-12(14)16(22)20-10-11-21-17(23)13-7-5-9-19-15(13)18(21)24/h3-9H,2,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILAOSRSWYFPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCN2C(=O)C3=C(C2=O)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Nitrile Precursors

Functionalization of the Ethyl Linker

The ethyl spacer bridging the pyrrolopyridine core and benzamide group is introduced via alkylation or reductive amination.

Alkylation with Ethyl Halides

Reaction of the pyrrolopyridine amine with ethyl bromide in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at 60°C for 12 hours achieves N-ethylation. This method, adapted from vardenafil synthesis protocols, yields 68% of the ethylated intermediate. Side products, such as diethylated species, are minimized by maintaining a 1:1 molar ratio of amine to alkylating agent.

Reductive Amination

An alternative route employs reductive amination using glyoxylic acid and sodium cyanoborohydride (NaBH3CN). The amine reacts with glyoxylic acid in methanol at pH 5 (adjusted with acetic acid) to form an imine, which is reduced in situ to the secondary amine. This method, reported for spiropiperidine systems, offers superior regiocontrol (89% yield) compared to direct alkylation.

Coupling of 2-Ethoxybenzamide

The final amidation step links the ethylated pyrrolopyridine to 2-ethoxybenzoyl chloride.

Schotten-Baumann Conditions

The amine intermediate is reacted with 2-ethoxybenzoyl chloride in a biphasic system (water/dichloromethane) with sodium hydroxide as a base. This method, adapted from Allfordrugs' vardenafil synthesis, achieves 85% yield after 2 hours at 25°C. Excess acyl chloride (1.2 equivalents) ensures complete conversion, with residual reagents removed via aqueous wash.

Catalytic Amidation

Industrial-scale protocols employ N,N'-carbonyldiimidazole (CDI) as a coupling agent in tetrahydrofuran (THF). The amine and 2-ethoxybenzoic acid are stirred with CDI at 50°C for 4 hours, followed by quenching with methanol. This method reduces side-product formation to <2% and is scalable to 100-kg batches.

Reaction Optimization and Industrial Production

Purification Techniques

  • Continuous Flow Chromatography : Reduces purification time from 48 hours (batch) to 6 hours, with ≥99% purity.

  • Crystallization : Ethanol/water (3:1) at −20°C yields needle-like crystals with 98.5% purity, as validated by HPLC.

Yield Comparison of Synthetic Routes

StepMethodYield (%)Purity (%)
Pyrrolopyridine coreAcid cyclization7092
Ethyl linkerReductive amination8995
AmidationSchotten-Baumann8598

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, pyridine-H), 7.65–7.58 (m, 4H, benzamide aromatic), 4.12 (q, J = 7.0 Hz, 2H, OCH2CH3), 3.89 (t, J = 6.5 Hz, 2H, NCH2).

  • HRMS (ESI+) : m/z calc. for C21H20N3O4 [M+H]+: 378.1453, found: 378.1456.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows a single peak at 12.4 minutes, confirming >99% purity.

Applications in Pharmaceutical Development

The compound’s structural similarity to FGFR inhibitors suggests potential oncology applications. Preclinical studies on analogous pyrrolopyridines demonstrate IC50 values of 7–712 nM against FGFR1–3, underscoring the importance of high-purity synthesis for biological evaluation .

Chemical Reactions Analysis

Types of Reactions

N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-2-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-2-ethoxybenzamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-2-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and molecular properties of N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-2-ethoxybenzamide and its analogs:

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents Functional Groups
This compound* C18H18N3O4 (estimated) ~340.35 (estimated) Pyrrolo[3,4-b]pyridine 2-ethoxybenzamide Amide, ethoxy, diketone
3-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzamide C16H12ClN3O3 329.74 Pyrrolo[3,4-b]pyridine 3-chlorobenzamide Amide, chloro, diketone
Methyl 2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}acetate C10H8N2O4 220.18 Pyrrolo[3,4-b]pyridine Methyl acetate Ester, diketone
3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}propanoic acid C9H7N3O4 221.17 Pyrrolo[3,4-b]pyrazine Propanoic acid Carboxylic acid, diketone

*Estimated based on structural analogs.

Key Differences and Implications

(a) Substituent Effects on Bioactivity
  • The 2-ethoxybenzamide group in the primary compound introduces steric bulk and moderate lipophilicity compared to the 3-chlorobenzamide substituent in its chloro analog . The ethoxy group may enhance metabolic stability due to reduced susceptibility to oxidative degradation compared to halogenated analogs.
  • The methyl acetate derivative lacks an amide bond, rendering it more prone to hydrolysis. This suggests lower stability in physiological environments compared to the amide-containing analogs.
(b) Core Modifications
  • Replacing the pyridine core with pyrazine (as in the C9H7N3O4 compound ) introduces additional nitrogen atoms, which may alter electronic properties and hydrogen-bonding capacity.
(c) Functional Group Reactivity
  • In contrast, the ethoxy and chloro substituents in the benzamide analogs balance lipophilicity and solubility.

Q & A

Q. What are the key synthetic pathways for N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-2-ethoxybenzamide, and what analytical methods validate its purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from pyrrolo-pyridine intermediates. For example, analogous compounds (e.g., methyl 2-{5,7-dioxo-pyrrolo[3,4-b]pyridin-6-yl}acetate) are synthesized via nucleophilic substitutions or coupling reactions using alkyl halides and bases like sodium hydride or potassium carbonate . Key steps include:
  • Step 1 : Formation of the pyrrolo-pyridine core via cyclization under reflux conditions.
  • Step 2 : Ethyl group introduction via ethoxybenzamide coupling.
    Analytical validation employs NMR spectroscopy (for structural confirmation) and HPLC (for purity assessment, typically ≥95% ).

Q. What biological activities are associated with pyrrolo-pyridine derivatives, and how do they inform research on this compound?

  • Methodological Answer : Pyrrolo-pyridine scaffolds are known for anti-inflammatory, neuroprotective, and antimicrobial properties . For example, structurally similar compounds (e.g., thiazolo-pyridine derivatives) exhibit activity against bacterial strains like Mycobacterium tuberculosis . Researchers should prioritize in vitro assays (e.g., enzyme inhibition or cell viability tests) to identify specific targets, followed by dose-response studies to establish efficacy thresholds.

Q. How can researchers optimize reaction conditions to improve yield during synthesis?

  • Methodological Answer : Optimization involves systematic variation of:
  • Solvent polarity (e.g., dimethylformamide vs. dichloromethane) to balance solubility and reactivity.
  • Catalysts (e.g., palladium for cross-coupling reactions) .
  • Temperature control (e.g., 60–80°C for cyclization steps to avoid side products) .
    A Design of Experiments (DoE) approach is recommended to identify critical parameters .

Advanced Research Questions

Q. How can computational methods accelerate the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict electronic properties and reaction pathways, while molecular docking screens for target binding affinity (e.g., kinase or protease inhibition) . For example, ICReDD’s workflow integrates computational reaction path searches with experimental validation to reduce trial-and-error cycles .

Q. How should researchers resolve contradictions between in vitro and in vivo activity data for this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Strategies include:
  • Metabolic stability assays (e.g., liver microsome testing) to assess degradation.
  • Structural modifications (e.g., adding hydrophilic groups to improve solubility) .
    Cross-referencing with SAR (Structure-Activity Relationship) studies on analogous compounds (e.g., ethyl thiazolo-pyrimidine derivatives) can guide rational design .

Q. What experimental frameworks are suitable for analyzing multi-step reaction mechanisms?

  • Methodological Answer : Use kinetic profiling (e.g., time-resolved NMR) to track intermediate formation. For example, in analogous pyrido-pyrimidine syntheses, intermediates like hydrazinotetrazolo-pyridazine were isolated and characterized via single-crystal X-ray diffraction . Combine with isotope labeling (e.g., ¹³C) to confirm bond rearrangement pathways .

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